Chemical structure and properties of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
Chemical structure and properties of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
An In-Depth Technical Guide to 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde
Abstract
This technical guide provides a comprehensive scientific overview of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde, a substituted indole derivative of significant interest to chemical and pharmaceutical research. The indole-3-carbaldehyde scaffold is a core structure in numerous biologically active compounds and natural products.[1][2] The specific substitution pattern of this molecule, featuring an electron-donating methyl group at the C4 position and a potent electron-withdrawing nitro group at the C7 position, creates a unique electronic and steric profile. This guide delineates the compound's structural and physicochemical properties, outlines a robust synthetic methodology, provides an in-depth analysis of its expected spectroscopic characteristics, and explores its chemical reactivity and derivatization potential. The insights presented herein are intended to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical entity in their research endeavors.
Introduction and Strategic Overview
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] The C3-formyl group, as seen in indole-3-carbaldehyde, serves as a highly versatile synthetic handle, enabling a wide array of chemical transformations to build molecular complexity.[1][4]
4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde is a bespoke derivative where the electronic properties of the indole ring are strategically modulated. The methyl group at C4 is an electron-donating group, which generally activates the benzene portion of the indole ring towards electrophilic substitution. Conversely, the nitro group at C7 is a strong electron-withdrawing group, which deactivates the ring and influences the acidity of the indole N-H proton. This push-pull electronic arrangement, combined with the electrophilic aldehyde at C3, suggests a rich and nuanced chemical reactivity profile, making it a valuable intermediate for constructing novel heterocyclic systems and potential drug candidates. Its structural analogues, such as other nitro-substituted indoles, have been investigated as precursors for anticancer agents and fluorescent probes, highlighting the potential applications for this molecule.[5]
Physicochemical and Structural Properties
The fundamental properties of 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde are summarized below. These data are essential for its proper handling, storage, and use in quantitative experimental setups.
| Property | Value | Source |
| IUPAC Name | 4-methyl-7-nitro-1H-indole-3-carbaldehyde | [6] |
| CAS Number | 289483-81-4 | [6] |
| Molecular Formula | C₁₀H₈N₂O₃ | [6] |
| Molecular Weight | 204.19 g/mol | [6] |
| Appearance | Predicted to be a yellow or brown crystalline solid | Inferred from analogues[7][8] |
| Solubility | Expected to be soluble in DMSO and DMF, sparingly soluble in other organic solvents like methanol, and insoluble in water. | Inferred from analogues[9][10] |
| Purity | ≥97% (as commercially available) | [6] |
| InChI Key | ILKYFKTXIFABKK-UHFFFAOYSA-N | [6] |
Chemical Structure:

Synthesis and Purification
The most direct and industrially scalable method for the synthesis of indole-3-carbaldehydes is the Vilsmeier-Haack reaction.[2] This C3-selective formylation is highly efficient for a wide range of indole substrates.
Synthetic Strategy: The Vilsmeier-Haack Reaction
The chosen strategy involves the direct formylation of the precursor, 4-methyl-7-nitro-1H-indole, at its nucleophilic C3 position. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from phosphoryl chloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This electrophilic species is then attacked by the electron-rich indole ring to yield the desired aldehyde after aqueous workup. This method is selected for its high regioselectivity and general applicability.
Experimental Workflow Diagram
Caption: Synthetic workflow for 4-Methyl-7-Nitro-1H-Indole-3-Carbaldehyde.
Detailed Experimental Protocol
Materials: 4-methyl-7-nitro-1H-indole, N,N-dimethylformamide (DMF, anhydrous), phosphoryl chloride (POCl₃), sodium acetate, ethyl acetate, hexane, deionized water.
-
Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0 °C in an ice bath. Add phosphoryl chloride (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
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Formylation: Dissolve 4-methyl-7-nitro-1H-indole (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours, monitoring the reaction progress by TLC.
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Hydrolysis and Workup: Cool the reaction mixture back to 0 °C. Carefully pour the mixture onto crushed ice containing a saturated solution of sodium acetate (or another suitable base) to neutralize the acid and hydrolyze the intermediate. Stir vigorously until the hydrolysis is complete, which is typically indicated by the precipitation of the crude product.
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Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove inorganic salts and residual DMF.
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Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if significant impurities are present. Dry the purified product under vacuum.
Spectroscopic Characterization and Analysis
While experimental spectra for this specific molecule are not widely published, a detailed analysis based on its constituent functional groups and known spectroscopic data for analogous indole derivatives allows for a reliable prediction of its spectral characteristics.[11][12][13][14]
Predicted Spectroscopic Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Rationale and Notes |
| ¹H NMR (DMSO-d₆) | Aldehyde-H (CHO) | ~10.0 ppm (s) | The aldehyde proton is highly deshielded and appears as a singlet.[11] |
| Indole N-H | >12.0 ppm (br s) | The N-H proton is acidic and often broad, shifted downfield due to hydrogen bonding and the electron-withdrawing nature of the ring substituents. | |
| Aromatic-H (C2-H) | ~8.3 ppm (s) | The proton on the C2 position of the indole ring is adjacent to the aldehyde and the indole nitrogen. | |
| Aromatic-H (C5-H, C6-H) | 7.0 - 7.8 ppm (d, d) | These two protons on the benzene ring will appear as doublets, with coupling constants typical for ortho-protons (~8 Hz). The exact shifts are influenced by the adjacent methyl and nitro groups. | |
| Methyl-H (C4-CH₃) | ~2.5 ppm (s) | The methyl group protons will appear as a singlet in the aliphatic region. | |
| ¹³C NMR (DMSO-d₆) | Aldehyde (C=O) | ~185 ppm | The carbonyl carbon is significantly deshielded.[15] |
| Indole Ring Carbons | 110 - 145 ppm | The spectrum will show distinct signals for the 8 carbons of the indole core. The C7 carbon attached to the nitro group and the C3 carbon will be significantly influenced. | |
| Methyl Carbon (CH₃) | ~20 ppm | The aliphatic methyl carbon appears in the upfield region of the spectrum. | |
| IR Spectroscopy (KBr) | N-H Stretch | 3200-3400 cm⁻¹ (broad) | Characteristic of the indole N-H group. |
| C=O Stretch (Aldehyde) | 1650-1680 cm⁻¹ (strong) | A strong, sharp peak characteristic of a conjugated aldehyde.[16] | |
| N-O Stretch (Nitro) | 1500-1550 cm⁻¹ (strong, asym) & 1330-1370 cm⁻¹ (strong, sym) | Two strong absorption bands are characteristic of the nitro group. | |
| Aromatic C-H Stretch | ~3100 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 204.05 | Corresponds to the exact mass of C₁₀H₈N₂O₃. High-resolution MS is essential for confirming the elemental composition.[13] |
Chemical Reactivity and Derivatization Potential
The trifunctional nature of this molecule—possessing an aldehyde, a nitro group, and a reactive indole core—renders it a powerful platform for synthetic diversification.
Reaction Pathways Diagram
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